N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide

Description

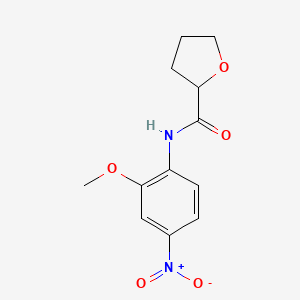

N-(2-Methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide is a heterocyclic amide featuring a tetrahydrofuran (THF) ring linked via a carboxamide group to a substituted aromatic nitro group. The phenyl ring is substituted with a methoxy group at the 2-position and a nitro group at the 4-position.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-18-11-7-8(14(16)17)4-5-9(11)13-12(15)10-3-2-6-19-10/h4-5,7,10H,2-3,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRCPMXQFQPCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: N-(2-methoxy-4-aminophenyl)tetrahydrofuran-2-carboxamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 2-methoxy-4-nitroaniline and tetrahydrofuran-2-carboxylic acid

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydrofuran ring and carboxamide group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

a. N-(2-Nitrophenyl)Thiophene-2-Carboxamide (I)

- Structural Features :

b. N-(2-Nitrophenyl)Furan-2-Carboxamide (2NPFC)

- Structural Features: The furan ring (aromatic, O-containing) contrasts with the saturated THF ring in the target compound. Dihedral angle between benzene and furan rings: 9.71° .

Electronic and Reactivity Comparisons

- The nitro group in all compounds induces strong electron-withdrawing effects, directing electrophilic substitution reactions to specific positions.

- Synthetic Routes :

Physicochemical Properties

- Melting Points :

- Solubility :

- The saturated THF ring in the target compound may enhance solubility in polar solvents compared to aromatic heterocycles.

Biological Activity

N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring, which contributes to its structural uniqueness and biological activity. The presence of the methoxy and nitro substituents on the phenyl ring enhances its reactivity and interaction with biological targets.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibitory concentration (IC50) of approximately 25 µg/mL against S. aureus and 30 µg/mL against E. coli.

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values were recorded as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the G0/G1 phase, preventing further cell division.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation by Pseudomonas aeruginosa, indicating potential use in treating chronic infections.

Study 2: Cancer Cell Apoptosis

A recent study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound, suggesting that it effectively triggers apoptotic pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. For example, equimolar quantities of tetrahydrofuran-2-carbonyl chloride and 2-methoxy-4-nitroaniline can be refluxed in acetonitrile for 1–2 hours. Yield optimization requires controlled pH (neutral to slightly basic) and inert atmospheres to prevent nitro-group reduction. Post-synthesis, crystallization in acetonitrile or DMF yields high-purity product . Purity can be confirmed via HPLC (C18 column, methanol/water mobile phase) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) is effective. Crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), with data collected at 296 K. Hydrogen atoms are positioned geometrically, and non-H atoms are refined anisotropically. Disorder in solvent molecules (e.g., DMF) is resolved using PART instructions in SHELXL . The dihedral angle between the tetrahydrofuran and nitrophenyl moieties can be calculated to assess conformational stability .

Q. Which analytical techniques are most suitable for purity assessment and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; methanol/water (70:30 v/v) at 1 mL/min flow rate .

- NMR : ¹H NMR in DMSO-d₆ reveals characteristic peaks: δ 8.2–8.4 ppm (aromatic protons), δ 3.9 ppm (methoxy group), and δ 2.5–4.0 ppm (tetrahydrofuran ring protons) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular formula C₁₃H₁₅N₂O₅ .

Advanced Research Questions

Q. How can molecular docking predict the pharmacological activity of derivatives of this compound?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the ligand (compound) by optimizing geometry at the B3LYP/6-31G* level. Target proteins (e.g., opioid receptors for fentanyl analogs) are retrieved from the PDB (e.g., 6DDF for μ-opioid receptor). Docking grids centered on active sites (20 ų) are generated, and binding affinities (ΔG) are calculated. Validate results with MD simulations (100 ns) in GROMACS to assess stability of ligand-receptor interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from stereochemical variations or impurity profiles. Strategies include:

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol 85:15) to isolate bioactive isomers .

- Metabolic Profiling : Incubate the compound with liver microsomes (human or rodent) to identify active metabolites via LC-MS/MS .

- Dose-Response Studies : Use orthogonal assays (e.g., cAMP inhibition for GPCR activity vs. calcium flux assays) to confirm target specificity .

Q. How can selective analogs be designed to minimize off-target effects in neurological studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitro group with a cyano or trifluoromethyl group to reduce redox activity while retaining receptor affinity .

- Prodrug Design : Introduce ester or carbamate groups at the tetrahydrofuran oxygen to enhance blood-brain barrier penetration, with enzymatic cleavage sites tailored to target tissues .

- SAR Studies : Synthesize analogs with modified methoxy positions (e.g., 3-methoxy vs. 4-methoxy) and compare binding to σ-1 vs. μ-opioid receptors .

Q. What safety protocols are critical when handling this compound due to its structural similarity to regulated substances?

- Methodological Answer :

- Controlled Environment : Use a fume hood with HEPA filters and conduct risk assessments under institutional guidelines (e.g., DEA Schedule I analog regulations) .

- Waste Disposal : Hydrolyze the compound in 1 M NaOH/ethanol (1:1 v/v) at 60°C for 24 hours to degrade the nitro and amide groups before disposal .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Avoid skin contact, as structural analogs show genotoxicity in mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.